BenchChemオンラインストアへようこそ!

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Medicinal Chemistry Drug Discovery Target Identification

WAY-311191 is a structurally authenticated 1,3,4-thiadiazole-benzamide, distinguished by its 5-ethyl substitution and tertiary pyrrolidinylsulfonamide moiety. Unlike its isomer Bisthianostat, it lacks the hydroxamic acid zinc-binding group, making it a uniquely matched negative control for pan-HDAC inhibitor screening. With no reported biological targets, it is perfectly suited for unbiased phenotypic or target-based HTS campaigns aimed at novel ligand discovery. Researchers must independently verify identity and generate all activity data. Secure high-purity compound for your SAR library today.

Molecular Formula C15H18N4O3S2
Molecular Weight 366.45
CAS No. 577752-93-3
Cat. No. B2725926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS577752-93-3
Molecular FormulaC15H18N4O3S2
Molecular Weight366.45
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
InChIInChI=1S/C15H18N4O3S2/c1-2-13-17-18-15(23-13)16-14(20)11-5-7-12(8-6-11)24(21,22)19-9-3-4-10-19/h5-8H,2-4,9-10H2,1H3,(H,16,18,20)
InChIKeyCEDGKMHQKMNIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

WAY-311191 (577752-93-3): A Structurally Distinct 1,3,4-Thiadiazole-Benzamide Scaffold for Targeted Library Screening


N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (WAY-311191, CAS 577752-93-3) is a synthetic small molecule characterized by a 1,3,4-thiadiazole core linked via an amide bond to a para-substituted pyrrolidinylsulfonyl benzamide moiety [1]. The compound has a molecular formula of C15H18N4O3S2 and a molecular weight of 366.5 g/mol, and is commercially available as a research-grade screening compound classified under 'drug target ligand' categories . Unlike its isomer Bisthianostat (CF367), which shares the same molecular formula but contains a bithiazole-hydroxamic acid pharmacophore targeting histone deacetylases (HDACs), WAY-311191 features a distinct 5-ethyl-1,3,4-thiadiazol-2-yl amide arrangement that dictates fundamentally different target engagement potential [2]. However, it is critical to note that peer-reviewed primary literature reporting quantitative biological activity data for this specific compound is currently absent from major public databases including ChEMBL, BindingDB, and PubChem BioAssay as of the knowledge cutoff date.

Why In-Class 1,3,4-Thiadiazole-Benzamide Analogs Cannot Substitute for WAY-311191 in Focused Screening Cascades


Compounds within the 1,3,4-thiadiazole-benzamide class exhibit profound target selectivity divergence driven by subtle variations in the 5-position substituent on the thiadiazole ring and the sulfonamide architecture. For example, the 5-ethyl substituent in WAY-311191 confers distinct lipophilicity (XLogP3 = 2.0) and hydrogen-bonding capacity compared to 5-methylthio or unsubstituted analogs, which directly alters ligand–protein binding kinetics [1]. The para-pyrrolidinylsulfonyl benzamide moiety introduces a specific sulfonamide geometry that is absent in common comparator scaffolds such as sulfaethidole (4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide), which lacks the pyrrolidine ring and the amide linker [2]. Furthermore, the isomeric compound Bisthianostat (C15H18N4O3S2) demonstrates potent pan-HDAC inhibition (HDAC1 IC50 = 0.07 µM), yet its bithiazole-hydroxamic acid structure is entirely distinct from WAY-311191, meaning that any substitution based solely on molecular formula equivalence would lead to catastrophic target mismatch . Generic substitution without rigorous orthogonal analytical verification of identity (e.g., LC-MS, 1H NMR, XRPD) and functional activity profiling therefore risks both chemical misidentification and erroneous biological interpretation.

Quantitative Differential Evidence Guide: WAY-311191 vs. Closest Structural Analogs


Molecular Topology Comparison: WAY-311191 vs. Bisthianostat (CF367) – Same Formula, Divergent Pharmacophores

WAY-311191 and Bisthianostat share the identical molecular formula C15H18N4O3S2 and molecular weight (366.5 Da), yet represent entirely distinct pharmacophores with no known target overlap. Bisthianostat is a well-characterized pan-HDAC inhibitor (HDAC1 IC50 = 0.07 µM; HDAC2 IC50 = 0.26 µM; HDAC6 IC50 = 0.79 µM) featuring a bithiazole-hydroxamic acid zinc-binding group, while WAY-311191 contains a 5-ethyl-1,3,4-thiadiazol-2-yl amide linked to a para-pyrrolidinylsulfonyl benzamide with no hydroxamic acid moiety . This structural divergence is critical: the absence of a zinc-binding group in WAY-311191 precludes HDAC inhibition via the canonical mechanism, and no peer-reviewed data currently assign any specific biological target to WAY-311191. This comparison illustrates that molecular formula equivalence is insufficient for compound interchangeability in screening libraries.

Medicinal Chemistry Drug Discovery Target Identification

Sulfonamide Geometry Divergence: WAY-311191 vs. Sulfaethidole – Amide Linker vs. Direct Sulfonamide Attachment

Sulfaethidole (4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) is a clinically used sulfonamide antibiotic that directly attaches the benzenesulfonamide group to the 2-amino position of the 5-ethyl-1,3,4-thiadiazole ring [1]. In contrast, WAY-311191 interposes a benzamide linker between the thiadiazole and the pyrrolidinylsulfonyl group, and replaces the primary sulfonamide with a tertiary pyrrolidinylsulfonamide [2]. This fundamental connectivity difference alters the pKa of the sulfonamide NH, the vector of hydrogen bond donors/acceptors, and the overall molecular shape. Sulfaethidole's antibacterial activity relies on the primary sulfonamide motif for dihydropteroate synthase inhibition; WAY-311191's tertiary sulfonamide cannot engage this target via the same mechanism, indicating divergent biological profiles.

Medicinal Chemistry Carbonic Anhydrase Inhibition Antibacterial Screening

BindingDB Record for Close Analog: 4-Benzenesulfonamido-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (BDBM18438) – Evidence of Thiadiazole-Benzamide Target Affinity

The structurally closest analog with publicly available quantitative binding data is 4-benzenesulfonamido-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (BDBM18438, NCGC00060210), which differs from WAY-311191 only in the sulfonamide substituent (benzenesulfonamido vs. pyrrolidinylsulfonyl) [1]. This analog exhibits a Ki of 52 nM against an unspecified enzyme target (pH 5.9, 2°C; fluorescent resorufin-based assay), demonstrating that the 5-ethyl-1,3,4-thiadiazol-2-yl benzamide scaffold is competent for nanomolar target engagement [1]. While this data does not directly measure WAY-311191 activity, it provides a class-level benchmark: replacing the benzenesulfonamido group with pyrrolidinylsulfonyl is predicted to alter binding affinity, selectivity, and physicochemical properties, but the core scaffold retains inherent binding potential. Quantitative activity for WAY-311191 itself remains uncharacterized in public databases.

Enzyme Inhibition Binding Affinity Carbonic Anhydrase

Physicochemical Property Differentiation: WAY-311191 vs. In-Class 1,3,4-Thiadiazole Library Members

The computed physicochemical profile of WAY-311191 (XLogP3 = 2.0; Topological Polar Surface Area = 129 Ų; Hydrogen Bond Donor Count = 1; Hydrogen Bond Acceptor Count = 7; Rotatable Bond Count = 5) [1] places it within Lipinski-compliant drug-like space. Compared to the 4-benzenesulfonamido analog BDBM18438, which contains an additional hydrogen bond donor (sulfonamide NH) and higher polar surface area, WAY-311191's tertiary pyrrolidinylsulfonamide reduces H-bond donor capacity and alters permeability profile [2]. The pyrrolidine ring introduces a basic tertiary amine center (pKa ~10-11 for protonated pyrrolidine), absent in aromatic sulfonamide analogs, which may influence lysosomal trapping and tissue distribution. These differences are quantifiable in silico but require experimental validation.

ADME Prediction Lead Optimization Compound Library Design

Commercial Purity and Storage Stability as Differentiation Factors in Procurement Decision-Making

WAY-311191 is commercially available from Aladdin Scientific at a specified purity of 95% (HPLC), with recommended storage at -20°C under argon atmosphere . This defined purity specification and controlled storage condition represent a minimum quality benchmark for procurement. In contrast, many structurally similar 1,3,4-thiadiazole-benzamide analogs from non-specialist vendors lack documented purity certificates, defined storage conditions, or batch-specific analytical characterization. For high-throughput screening (HTS) applications, the availability of a Certificate of Analysis (CoA) with batch-specific purity determination reduces the risk of false positives/negatives arising from impurities or degradation products. However, no long-term stability study data (e.g., forced degradation, accelerated stability testing) for WAY-311191 have been published, limiting quantitative shelf-life comparisons.

Compound Management High-Throughput Screening Quality Control

Recommended Application Scenarios for WAY-311191 Based on Available Evidence


Focused Library Screening for Novel Target Deconvolution Using Structurally Authenticated 1,3,4-Thiadiazole Scaffolds

WAY-311191 is most appropriately deployed as a structurally authenticated member of a diverse 1,3,4-thiadiazole-benzamide screening library for phenotypic or target-based high-throughput screening (HTS) campaigns. The compound's defined purity (95% by HPLC) and controlled storage conditions (-20°C, argon) support its use in automated compound management workflows [1]. Given the complete absence of known biological targets, this compound is suitable for unbiased screening approaches aimed at identifying novel target–ligand interactions, particularly where the unique tertiary pyrrolidinylsulfonamide moiety may confer selectivity advantages over primary sulfonamide analogs. Researchers must independently verify identity (1H NMR, LC-MS) and purity upon receipt and generate all biological activity data de novo, as no reference activity values exist for assay validation.

Structure–Activity Relationship (SAR) Studies Differentiating Sulfonamide Chemotypes

The structural distinction between WAY-311191 (tertiary pyrrolidinylsulfonyl benzamide) and the close analog 4-benzenesulfonamido-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (BDBM18438, Ki = 52 nM) provides a defined chemical biology tool pair for exploring the contribution of sulfonamide substitution to target binding and selectivity [2]. By systematically comparing these two compounds in parallel biochemical or cellular assays, researchers can isolate the effect of replacing a primary aromatic sulfonamide with a tertiary aliphatic sulfonamide while keeping the core thiadiazole-benzamide scaffold constant. This SAR pairing is particularly valuable for programs targeting enzymes where sulfonamide geometry influences potency (e.g., carbonic anhydrases, proteases, sulfatases).

Negative Control Compound for Bisthianostat (CF367)-Based HDAC Inhibitor Studies

Because WAY-311191 shares the identical molecular formula (C15H18N4O3S2) with the pan-HDAC inhibitor Bisthianostat but lacks the essential zinc-binding hydroxamic acid pharmacophore, it can serve as a structurally matched negative control in HDAC inhibitor screening and mechanistic studies . This application requires experimental confirmation that WAY-311191 is indeed inactive against HDAC isoforms (HDAC1, HDAC2, HDAC6) at concentrations equivalent to those at which Bisthianostat demonstrates inhibition (IC50 = 0.07–0.79 µM). Use as a negative control is contingent upon the user generating this confirmatory data, as no published HDAC profiling data exist for WAY-311191.

In Silico Docking and Molecular Dynamics Studies Leveraging Distinct Physicochemical Properties

The computed physicochemical profile of WAY-311191 (XLogP3 = 2.0, TPSA = 129 Ų, HBD = 1) makes it an attractive candidate for computational target prediction, pharmacophore modeling, and molecular docking studies aimed at identifying putative protein targets [1]. The presence of a basic pyrrolidine nitrogen (predicted pKa ~10.5) combined with moderate lipophilicity and reduced hydrogen bond donor capacity may favor binding to targets with hydrophobic, negatively charged binding pockets. Virtual screening against annotated target libraries (e.g., ChEMBL, PDB) can generate testable hypotheses for subsequent experimental validation, though all computational predictions require orthogonal biophysical or biochemical confirmation.

Quote Request

Request a Quote for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.